molecular formula C16H15ClN2O4 B13526433 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate

3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate

Cat. No.: B13526433
M. Wt: 334.75 g/mol
InChI Key: FSHHKRRGWFNQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate is a chemical compound with the molecular formula C16H16N2O4. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an amino group, and a carbamate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate typically involves the reaction of 3-[(methoxycarbonyl)amino]phenol with 2-chloro-5-methylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the final product in a commercially viable form .

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting key enzymes or receptors involved in biological pathways. For example, in agricultural applications, it may inhibit enzymes essential for plant growth, leading to its use as a herbicide .

Comparison with Similar Compounds

Similar Compounds

    Phenmedipham: A similar compound with herbicidal properties, used in agriculture.

    Desmedipham: Another herbicide with a similar structure and mode of action.

Uniqueness

3-[(Methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Properties

Molecular Formula

C16H15ClN2O4

Molecular Weight

334.75 g/mol

IUPAC Name

[3-(methoxycarbonylamino)phenyl] N-(2-chloro-5-methylphenyl)carbamate

InChI

InChI=1S/C16H15ClN2O4/c1-10-6-7-13(17)14(8-10)19-16(21)23-12-5-3-4-11(9-12)18-15(20)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21)

InChI Key

FSHHKRRGWFNQQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC(=O)OC2=CC=CC(=C2)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.